molecular formula C10H11IN4O2 B038917 6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine CAS No. 120503-37-9

6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Cat. No. B038917
M. Wt: 346.12 g/mol
InChI Key: OAVOLNUBQURQIX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, also known as 6-iododeoxyguanosine (6-IdG), is a modified nucleoside that has been the subject of numerous studies due to its potential applications in cancer research.

Scientific Research Applications

6-IdG has been extensively studied for its potential applications in cancer research. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Mechanism Of Action

The mechanism of action of 6-IdG involves the incorporation of the modified nucleoside into DNA during replication. The iodine atom in 6-IdG causes structural changes in the DNA molecule, leading to DNA damage and inhibition of replication. This results in cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

6-IdG has been shown to have both biochemical and physiological effects. Biochemically, it induces DNA damage and inhibits DNA replication. Physiologically, it leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using 6-IdG in lab experiments is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-IdG is its potential toxicity to normal cells. Therefore, it is important to use appropriate dosages and to carefully monitor its effects in lab experiments.

Future Directions

There are several future directions for research on 6-IdG. One area of research is the development of new synthetic methods for producing 6-IdG in higher yields and purity. Another area of research is the exploration of new applications for 6-IdG, such as in the treatment of other diseases besides cancer. Additionally, further studies are needed to better understand the mechanisms of action of 6-IdG and its potential toxicity to normal cells.

Synthesis Methods

The synthesis of 6-IdG involves the iodination of deoxyguanosine using iodine and silver trifluoroacetate. The resulting product is purified using column chromatography to obtain 6-IdG in high yield and purity.

properties

CAS RN

120503-37-9

Product Name

6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Molecular Formula

C10H11IN4O2

Molecular Weight

346.12 g/mol

IUPAC Name

[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChI Key

OAVOLNUBQURQIX-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I

Other CAS RN

120503-37-9

Origin of Product

United States

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